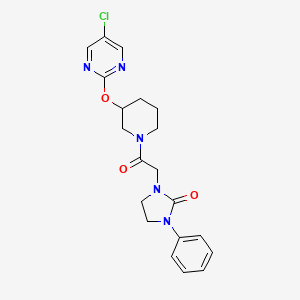

N-(2-(benzofuran-2-yl)-2-methoxyethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

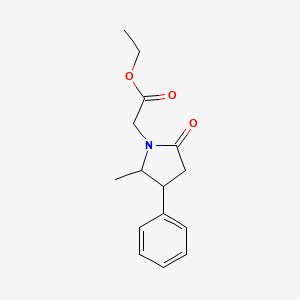

The compound “N-(2-(benzofuran-2-yl)-2-methoxyethyl)thiophene-2-carboxamide” is a complex organic molecule that contains a benzofuran, a thiophene, and a carboxamide group. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and a sulfur atom. Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran and thiophene rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons. The carboxamide group would introduce polarity to the molecule, potentially affecting its solubility and reactivity.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzofuran, thiophene, and carboxamide groups. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various reactions involving the carbonyl or amide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. The presence of the polar carboxamide group might increase its solubility in polar solvents.Applications De Recherche Scientifique

Cell Adhesion Inhibition

N-(2-(benzofuran-2-yl)-2-methoxyethyl)thiophene-2-carboxamide and similar compounds have been studied for their ability to inhibit cell adhesion. They decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This inhibition can potentially be used for anti-inflammatory applications (Boschelli et al., 1995).

Supramolecular Chemistry

In the field of supramolecular chemistry, benzofuran derivatives, similar to this compound, exhibit novel packing motifs. They can form a π-stack surrounded by a triple helical network of hydrogen bonds, suggestive of new organizational modes for columnar liquid crystals (Lightfoot et al., 1999).

Anti-inflammatory and Analgesic Agents

Benzofuran derivatives have been synthesized for potential use as anti-inflammatory and analgesic agents. They can act as cyclooxygenase-1/2 (COX-1/2) inhibitors and have shown significant inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Fluorescence Applications

Some synthesized benzo[c]thiophenes, structurally related to this compound, have shown strong solid-state fluorescence. This property can be utilized in developing fluorescence-based applications in scientific research (Fukuzumi et al., 2016).

Solid-phase Synthesis Applications

Benzamide foldamers, related to this compound, have been developed through solid-phase synthesis. These compounds are important in supramolecular chemistry, potentially useful for creating nanoscale objects (König et al., 2006).

Antinociceptive Activity

Compounds similar to this compound have been studied for their antinociceptive activity. This suggests potential applications in pain management research (Shipilovskikh et al., 2020).

Liquid Crystals and Materials Science

In materials science, benzofuran and thiophene derivatives have been used to create novel liquid crystal structures and other materials with unique properties. Their ability to form complex molecular architectures makes them valuable in this field (Lightfoot et al., 1999).

Neuroprotective and Antioxidant Effects

Similar compounds have been evaluated for neuroprotective and antioxidant activities. They show potential in protecting against excitotoxic neuronal cell damage and scavenging reactive oxygen species, which could be beneficial in neurological research (Cho et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-19-14(10-17-16(18)15-7-4-8-21-15)13-9-11-5-2-3-6-12(11)20-13/h2-9,14H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUQNHRFUUHVPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CS1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2862754.png)

![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B2862757.png)

![N-(3,4-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2862758.png)

![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2862760.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2862761.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2862762.png)

![3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862765.png)

![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)